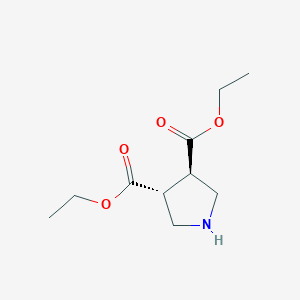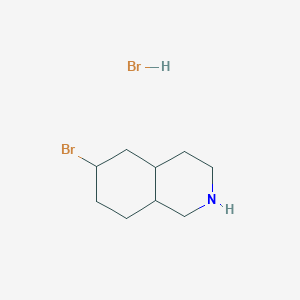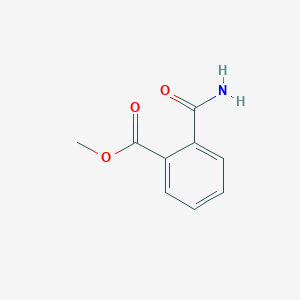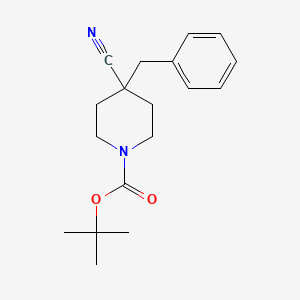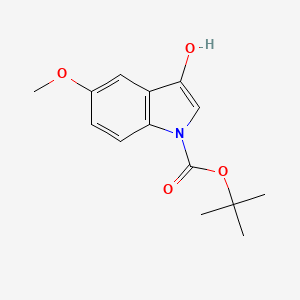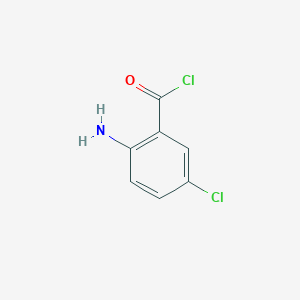
2,2-Difluoroethyl Methyl Carbonate
概要
説明
2,2-Difluoroethyl Methyl Carbonate is a chemical compound with the molecular formula C4H6F2O3 . It has an average mass of 140.085 Da and a monoisotopic mass of 140.028503 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 . Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 102.1±35.0 °C at 760 mmHg, and a vapour pressure of 34.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 16.3±20.8 °C . The compound has a molar refractivity of 24.4±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 115.7±3.0 cm3 .科学的研究の応用
Fluorination and Battery Performance
2,2-Difluoroethyl methyl carbonate (F2EMC) plays a significant role in the field of lithium-ion batteries. Studies have shown that the fluorination of electrolyte solvents, such as F2EMC, is an effective method for improving battery performance. For instance, a study found that the use of F2EMC in lithium-ion batteries could enhance cycling stability compared to fully fluorinated solvents, attributed to the locally-polar groups facilitating fast ion conduction (Yu et al., 2022). Another research highlighted the advantageous properties of fluorinated carbonate-based solvents, including F2EMC, in lithium-ion electrolytes, such as increased stability and favorable film-forming characteristics (Smart et al., 2003).
Electrolytic Characteristics
The electrolytic properties of fluoromethyl methyl carbonate (FMMC), which is related to this compound, have been studied for their application in lithium rechargeable batteries. FMMC has shown higher electrolytic conductivity and improved charge-discharge characteristics compared to non-fluorinated counterparts (Nanbu et al., 2009).
Solvent Applications
This compound is also significant in solvent applications. For example, 2-Methoxyethyl (methyl) carbonate, a solvent similar to F2EMC, has been identified for its utility in Li-ion batteries, demonstrating strong interactions between solvent molecules and Li ions (Gu et al., 2000).
Chemical Synthesis
The reactivity of similar compounds, like dimethyl carbonate (DMC), in chemical syntheses has been extensively studied. DMC, akin to this compound, serves as an eco-friendly alternative for methylation and carbonylation processes, demonstrating tunable reactivity based on reaction conditions (Tundo & Selva, 2002).
Effect on Physical and Electrochemical Properties
Research on the effects of fluorination on physical and electrochemical properties of solvents has been conducted. For instance, the study of monofluorinated solvents shows their significant impact on these properties, which is relevant to the application of this compound (Nambu et al., 2012).
Safety and Hazards
2,2-Difluoroethyl Methyl Carbonate poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. It has a moderate explosion hazard when exposed to heat or flame. The vapour may travel a considerable distance to the source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .
作用機序
Target of Action
It’s known that the compound has aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . This suggests that it may interact with the respiratory system, causing irritation.
Mode of Action
It’s known to be a flammable liquid and vapor , which may suggest that it interacts with its targets through a combustion process, leading to the release of toxic or irritating fumes .
Pharmacokinetics
Its physical properties such as boiling point (1021±350 °C) and density (1211±006 g/cm3) have been reported , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it may have cytotoxic effects.
Action Environment
The action of 2,2-Difluoroethyl Methyl Carbonate can be influenced by environmental factors. For instance, it has a moderate explosion hazard when exposed to heat or flame . Its vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
生化学分析
Biochemical Properties
2,2-Difluoroethyl Methyl Carbonate plays a significant role in the field of lithium-ion batteries . The fluorination of electrolyte solvents, such as this compound, is an effective method for improving battery performance
Cellular Effects
Its primary known application is in lithium-ion batteries , where it may influence cell function through its role as a solvent
Molecular Mechanism
It is known to be used as a reagent in organic synthesis and as a solvent in various chemical reactions
特性
IUPAC Name |
2,2-difluoroethyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARFWDBTJVWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




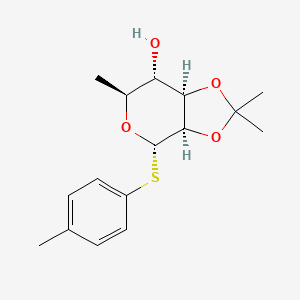
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)
